5-(2-bromoacetyl)isobenzofuran-1(3H)-one
Overview
Description
5-(2-bromoacetyl)isobenzofuran-1(3H)-one (5-BIF-1) is a synthetic compound that has been studied for its various applications in the fields of chemistry, biochemistry, and pharmacology. It is a heterocyclic compound that is composed of a five-membered ring structure with two oxygen atoms, one nitrogen atom, and two carbon atoms. 5-BIF-1 has been studied for its potential to be used as an intermediate in organic synthesis and as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis Techniques and Applications
Regioselective Bromocyclization
The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization showcases a method for producing these compounds efficiently. The products can be used further in palladium-catalyzed cross-coupling reactions or converted into other heterocycles, indicating their versatility in organic synthesis (Zheng et al., 2019).
Domino [Pd]-Catalysis
A domino [Pd]-catalysis approach for the synthesis of isobenzofuran-1(3H)-ones demonstrates broad substrate scope, further applied in the synthesis of drugs like n-butyl phthalide, highlighting its potential in pharmaceutical applications (Mahendar & Satyanarayana, 2016).
Inhibition of Microbial Quorum Sensing
Compounds such as 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones have been studied for their ability to interfere with microbial communication and biofilm formation, indicating their potential in addressing microbial resistance and infection control (Benneche et al., 2008).
Green Synthesis Approaches
The development of environmentally benign synthesis methods for isobenzofuran-1(3H)-ones, using water as the sole green solvent under [Cu]-catalysis, highlights the shift towards sustainable chemistry practices (Mahendar & Satyanarayana, 2015).
properties
IUPAC Name |
5-(2-bromoacetyl)-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-4-9(12)6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTUUCUHJPVLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CBr)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromoacetyl)isobenzofuran-1(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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